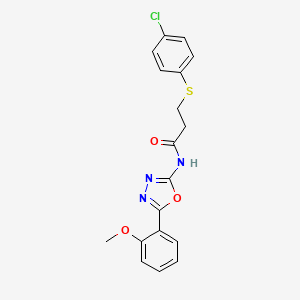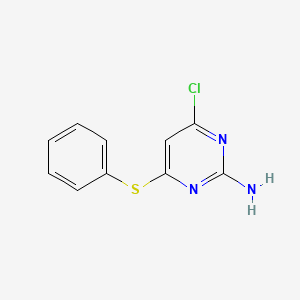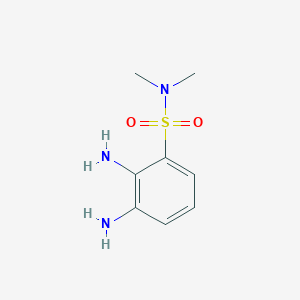![molecular formula C16H16N2O5S B2514798 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1351653-47-8](/img/structure/B2514798.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" is a novel chemical entity with potential interest in various fields of chemistry and pharmacology. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . This methodology could potentially be adapted for the synthesis of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized, revealing details such as molecular conformations and hydrogen bonding patterns . For example, the crystal structure of a pyrazole derivative with a benzo[d][1,3]dioxol moiety has been determined, showing a dihedral angle between the pyrazole and thiophene rings, which indicates a twisted conformation . This information can be used to hypothesize about the molecular conformation of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" and predict its potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide" might undergo. For instance, the formation of a stable complex of a heterocycle with dimethylformamide suggests that the compound may also form stable complexes with suitable solvents or reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their crystal and electronic structures . Such studies often involve spectral characterization, X-ray crystallography, and theoretical calculations, such as density functional theory (DFT) . These analyses can provide valuable information about the stability, solubility, and electronic properties of "N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide."
Applications De Recherche Scientifique
Histone Deacetylase Inhibitors
Compounds structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. For instance, 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides showed significant in vitro inhibitory activity against maize HD2, suggesting potential applications in cancer therapy and epigenetic regulation (Mai et al., 2004).
Antitumor Agents
Derivatives similar to the specified compound have been synthesized and evaluated for their antitumor properties. Novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides demonstrated cytotoxic activity against various cancer cell lines, indicating potential for chemotherapy applications (Tomorowicz et al., 2020).
Electrochromic Materials
Research into the synthesis and application of dendronized electrochromic polymers based on poly(3,4-ethylenedioxythiophene) highlights the interest in developing materials with adjustable optical properties for use in smart windows and displays. The study of these polymers shows the potential for creating materials that can switch between transparent and opaque states, driven by electrical input (Krishnamoorthy et al., 2002).
Organic Photovoltaics
Investigations into the efficiency improvement of polymer solar cells through the use of specific organic compounds suggest potential applications in renewable energy. For example, compounds like indene-C60 bisadduct used as electron-cascade acceptors in polymer solar cells have shown to increase power conversion efficiency, illustrating the role of molecular engineering in enhancing solar energy capture (Cheng et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-9-4-5-24-14(9)11(19)7-17-15(20)16(21)18-10-2-3-12-13(6-10)23-8-22-12/h2-6,11,19H,7-8H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBJYVSTUFIIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)




![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)
